Dimethyl 5-(2,2-dichloroacetamido)isophthalate

Description

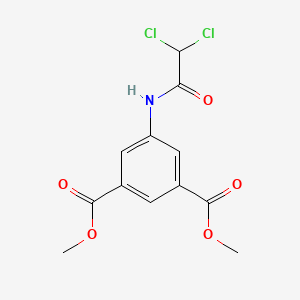

Dimethyl 5-(2,2-dichloroacetamido)isophthalate is an aromatic ester derivative featuring a dichloroacetamido substituent at the 5-position of the isophthalate backbone. Its molecular structure combines the rigidity of the isophthalate core with the electron-withdrawing effects of the dichloroacetamido group, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

dimethyl 5-[(2,2-dichloroacetyl)amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO5/c1-19-11(17)6-3-7(12(18)20-2)5-8(4-6)15-10(16)9(13)14/h3-5,9H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACYVUMFJZVOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(2,2-dichloroacetamido)isophthalate typically involves the following steps:

Starting Material: The synthesis begins with isophthalic acid.

Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.

Amidation: The dimethyl isophthalate is then reacted with 2,2-dichloroacetyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-(2,2-dichloroacetamido)isophthalate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Substitution: The dichloroacetamido group can participate in nucleophilic substitution reactions.

Reduction: The compound can be reduced to form amines or other derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Hydrolysis: Dimethyl 5-aminoisophthalate and dichloroacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Dimethyl 5-(2-chloroacetamido)isophthalate or other reduced forms.

Scientific Research Applications

Dimethyl 5-(2,2-dichloroacetamido)isophthalate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of polymers and other materials with specific properties.

Biological Studies: The compound may be used in the study of enzyme inhibitors or as a building block for bioactive molecules.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of Dimethyl 5-(2,2-dichloroacetamido)isophthalate is not well-documented. its effects are likely related to its ability to interact with biological molecules through its functional groups. The dichloroacetamido group may play a role in binding to specific molecular targets, potentially inhibiting enzymes or interacting with receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with three categories of analogs: (1) substituted isophthalates, (2) halogenated amide derivatives, and (3) general phthalate esters.

Table 1: Structural and Functional Comparison

Physicochemical and Hazard Profiles

Key Findings:

In contrast, diisobutyl phthalate (CAS 84-69-5) lacks halogenation, contributing to its widespread use as a plasticizer but raising concerns about endocrine disruption .

For the target compound, the dichloroacetamido group may introduce higher reactivity, necessitating stricter handling protocols (e.g., P261/P262 precautions as seen in analogous compounds) .

Environmental Impact :

- Phthalate esters like diisobutyl phthalate are regulated due to slow degradation and bioaccumulation risks. The dichloroacetamido group in the target compound could exacerbate these issues due to halogen persistence .

Biological Activity

Dimethyl 5-(2,2-dichloroacetamido)isophthalate is a compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : [Not available in provided search results]

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 305.12 g/mol

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interactions with cellular pathways. The following mechanisms have been identified:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The presence of the dichloroacetamido group enhances its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes in cells.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies. Key findings include:

Table 1: Summary of Toxicity Data

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 1000 | Liver damage, elevated liver enzymes |

| Chronic Toxicity | Mice | 500 | Tumor formation in liver |

| Genotoxicity | Human Cell Lines | Varies | DNA strand breaks observed |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was effective in reducing bacterial load in vitro and showed promise for further development as an antibacterial agent. -

Cytotoxicity in Cancer Research :

In a recent study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis revealed that at concentrations above 50 µg/mL, there was a significant increase in early and late apoptotic cells compared to control groups.

Research Findings

Recent research highlights the need for further exploration into the biological activities of this compound:

- A study published in Environmental Science & Technology emphasized the compound's potential as a biocide due to its structural attributes that facilitate interaction with microbial membranes .

- Another investigation focused on its role as a potential anticancer agent, suggesting that its mechanism might involve modulation of key signaling pathways related to cell proliferation and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.